4-Cyclopropoxy-N-methyl-2-nitropyridin-3-amine
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Overview
Description
4-Cyclopropoxy-N-methyl-2-nitropyridin-3-amine is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol . This compound is part of the nitropyridine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Cyclopropoxy-N-methyl-2-nitropyridin-3-amine involves several steps. One common method includes the nitration of pyridine derivatives. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent yields the N-nitropyridinium ion. This ion, when reacted with SO2/HSO3– in water, produces 3-nitropyridine .
Chemical Reactions Analysis
4-Cyclopropoxy-N-methyl-2-nitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts.
Scientific Research Applications
4-Cyclopropoxy-N-methyl-2-nitropyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methyl-2-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify biological molecules, affecting their function .
Comparison with Similar Compounds
4-Cyclopropoxy-N-methyl-2-nitropyridin-3-amine can be compared with other nitropyridine derivatives, such as:
N-Methyl-2-nitropyridin-3-amine: This compound has a similar structure but lacks the cyclopropoxy group.
5-Bromo-N-methyl-3-nitropyridin-2-amine: This derivative contains a bromine atom instead of the cyclopropoxy group.
4-Methyl-3-nitropyridin-2-amine: This compound has a methyl group instead of the cyclopropoxy group.
The presence of the cyclopropoxy group in this compound imparts unique chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11N3O3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-2-nitropyridin-3-amine |
InChI |
InChI=1S/C9H11N3O3/c1-10-8-7(15-6-2-3-6)4-5-11-9(8)12(13)14/h4-6,10H,2-3H2,1H3 |
InChI Key |
MFJFRIWBXSWSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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